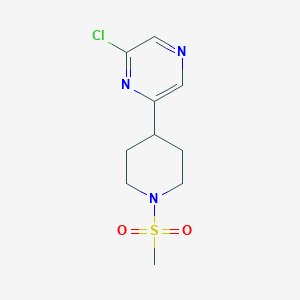

2-Chloro-6-(1-(methylsulfonyl)piperidin-4-yl)pyrazine

Description

Properties

IUPAC Name |

2-chloro-6-(1-methylsulfonylpiperidin-4-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O2S/c1-17(15,16)14-4-2-8(3-5-14)9-6-12-7-10(11)13-9/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMONOHCDRTBDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Primary Synthetic Route: Nucleophilic Substitution of 2-Chloropyrazine

The foundational step involves the nucleophilic attack of 1-(methylsulfonyl)piperidine on 2-chloropyrazine . This reaction typically proceeds under basic conditions, with the following key parameters:

| Parameter | Description |

|---|---|

| Reagents | Potassium carbonate (K₂CO₃) as base |

| Solvent | Dimethylformamide (DMF) or similar polar aprotic solvent |

| Temperature | Elevated, generally around 80-120°C |

| Reaction Time | 12-24 hours |

Reaction mechanism : The nitrogen atom in the piperidine ring acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom on the pyrazine ring, resulting in substitution and formation of the target compound.

Preparation of 1-(Methylsulfonyl)piperidine

The precursor 1-(methylsulfonyl)piperidine is synthesized via sulfonylation of piperidine:

| Step | Description | Conditions |

|---|---|---|

| Sulfonylation | Piperidine reacts with methylsulfonyl chloride | In the presence of a base such as triethylamine or pyridine, at 0-25°C |

| Purification | Crystallization or chromatography | To isolate pure sulfonylated piperidine |

This intermediate is then used directly in the nucleophilic substitution step.

Alternative Synthetic Strategies

Research indicates other approaches, including:

- Sequential functionalization : Starting with substituted pyrazines, followed by sulfonylation of the piperidine moiety.

- Use of microwave-assisted synthesis : To accelerate reaction times and improve yields.

- Flow chemistry techniques : For large-scale production, optimizing reaction conditions and purification.

Industrial-Scale Synthesis Considerations

For large-scale manufacturing, process optimization includes:

| Aspect | Strategy |

|---|---|

| Reactor Type | Continuous flow reactors for better heat and mass transfer |

| Purification | Crystallization, chromatography, or membrane separation |

| Yield Optimization | Use of catalysts or alternative solvents to increase efficiency |

Research Data and Findings

A study on pyrazine derivatives highlights that the overall yield of the synthesis can vary between 35-60%, depending on reaction conditions and purification methods. Notably, deprotection and purification steps are critical for obtaining high-purity products suitable for biological testing or further chemical modifications.

Summary of Key Reaction Conditions

| Reaction Step | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 1-(methylsulfonyl)piperidine, K₂CO₃ | DMF | 80-120°C | 40-55 | Main step to form the target compound |

| Sulfonylation of piperidine | Methylsulfonyl chloride | Pyridine | 0-25°C | 60-70 | Preparation of sulfonyl intermediate |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(1-(methylsulfonyl)piperidin-4-yl)pyrazine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The pyrazine ring can be reduced under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed

Nucleophilic Substitution: Various substituted pyrazine derivatives.

Oxidation: Sulfone derivatives.

Reduction: Reduced pyrazine derivatives.

Scientific Research Applications

2-Chloro-6-(1-(methylsulfonyl)piperidin-4-yl)pyrazine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(1-(methylsulfonyl)piperidin-4-yl)pyrazine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

2-(1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-pyrazine (Compound 24)

- Structure : Features a pyrazole sulfonyl group instead of methylsulfonyl.

- Synthesis : Prepared via sulfonylation of 2-(piperidin-4-yl)pyrazine with 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in dry THF .

- Biological Data: Not explicitly reported, but structural modifications suggest divergent target specificity.

2-Chloro-6-(piperidin-4-yloxy)pyrazine Hydrochloride

- Structure : Replaces the methylsulfonyl-piperidine group with a piperidin-4-yloxy linker.

- Key Differences : Absence of the sulfonyl group reduces polarity and may compromise cellular uptake. This compound was discontinued, possibly due to poor pharmacokinetics .

- Molecular Weight : ~265.72 g/mol (hydrochloride salt).

2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyrazine

- Structure : Contains a butylsulfonyl group instead of methylsulfonyl.

- Synthesis : Utilizes a similar sulfonylation strategy but with butylsulfonyl chloride.

Key Observations :

Sulfonyl Group Impact : Methylsulfonyl derivatives exhibit optimized binding to SHP2 compared to bulkier (e.g., butylsulfonyl) or aromatic (e.g., pyrazole sulfonyl) substituents, likely due to balanced hydrophobicity and steric compatibility .

Chloro Position : The 2-chloro substituent on pyrazine is critical for electrophilic interactions with cysteine residues in SHP2’s active site. Analogues lacking this group show reduced activity .

Piperidine Modifications : Methylsulfonyl-piperidine enhances solubility and target engagement compared to unmodified piperidine or piperidin-4-yloxy derivatives .

Biological Activity

2-Chloro-6-(1-(methylsulfonyl)piperidin-4-yl)pyrazine is a chemical compound characterized by its unique structure, which includes a pyrazine ring and a piperidine moiety substituted with a methylsulfonyl group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anticancer properties.

- Molecular Formula : C10H14ClN3O2S

- Molecular Weight : 275.76 g/mol

- IUPAC Name : 2-chloro-6-(1-(methylsulfonyl)piperidin-4-yl)pyrazine

- CAS Number : 1316220-86-6

Synthesis

The synthesis of 2-Chloro-6-(1-(methylsulfonyl)piperidin-4-yl)pyrazine typically involves the reaction of 2-chloropyrazine with 1-(methylsulfonyl)piperidine under basic conditions, often using potassium carbonate in dimethylformamide (DMF) at elevated temperatures. This nucleophilic substitution reaction is crucial for forming the desired compound.

Antimicrobial Activity

Research has indicated that pyrazine derivatives, including 2-Chloro-6-(1-(methylsulfonyl)piperidin-4-yl)pyrazine, exhibit promising antimicrobial properties. A study highlighted that certain pyrazine derivatives showed significant inhibition against various bacterial strains, suggesting their potential as antimicrobial agents . The mechanism may involve interference with bacterial protein synthesis or cell wall integrity.

Anticancer Properties

The compound has been explored for its anticancer effects. In vitro studies demonstrated that it could inhibit the growth of cancer cell lines, including those resistant to conventional therapies. The mechanism of action appears to involve the modulation of apoptotic pathways and possibly targeting specific kinases involved in tumor progression .

Case Study: MDM2 Inhibition

In a notable study, a related compound was tested for its ability to inhibit MDM2, a protein that negatively regulates the p53 tumor suppressor. The results showed that compounds structurally similar to 2-Chloro-6-(1-(methylsulfonyl)piperidin-4-yl)pyrazine could effectively bind to MDM2 and induce cell death in cancer cells. This highlights the potential of this class of compounds in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of pyrazine derivatives. Modifications on the piperidine ring and variations in substituents on the pyrazine core can significantly influence their pharmacological properties. For instance, altering the position of the chlorine atom or modifying the methylsulfonyl group can enhance potency and selectivity against specific biological targets.

| Compound | Biological Activity | Remarks |

|---|---|---|

| 2-Chloro-6-(1-(methylsulfonyl)piperidin-4-yl)pyrazine | Antimicrobial, Anticancer | Significant inhibition against various strains and cancer cell lines |

| 2-Chloro-3-(1-(methylsulfonyl)piperidin-4-yl)pyrazine | Moderate Anticancer | Less potent than its counterpart |

| 2-Chloro-5-(1-(methylsulfonyl)piperidin-4-yl)pyrazine | Antimicrobial | Exhibits notable antibacterial activity |

The exact mechanism by which 2-Chloro-6-(1-(methylsulfonyl)piperidin-4-yl)pyrazine exerts its biological effects remains to be fully elucidated. However, it is believed to interact with various molecular targets within cells, potentially leading to:

- Inhibition of Enzymatic Pathways : Targeting enzymes involved in cell proliferation.

- Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.

- Antimicrobial Mechanisms : Disrupting bacterial cellular functions.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for 2-chloro-6-(1-(methylsulfonyl)piperidin-4-yl)pyrazine?

- Methodology : Focus on nucleophilic aromatic substitution (SNAr) at the 2-chloro position of pyrazine. The methylsulfonyl-piperidine moiety can be introduced via coupling reactions (e.g., Buchwald-Hartwig amination) or by pre-functionalizing the piperidine ring before attachment. Use DCM as a solvent and N,N-diisopropylethylamine (DIEA) as a base to facilitate the reaction .

- Data : Reaction yields for analogous pyrazine-piperidine derivatives range from 50–85%, depending on steric hindrance and electronic effects of substituents .

Q. How can structural ambiguities in the compound be resolved using spectroscopic techniques?

- Methodology : Combine ¹H/¹³C NMR to confirm the substitution pattern on the pyrazine ring (e.g., coupling constants for adjacent protons) and high-resolution mass spectrometry (HRMS) to verify the molecular formula. For the methylsulfonyl group, observe characteristic S=O stretching vibrations at ~1300–1150 cm⁻¹ in FT-IR .

- Example : In a related piperazine-pyrazine derivative, the ¹H NMR showed distinct splitting patterns for piperidine protons (δ 3.2–2.4 ppm) and pyrazine protons (δ 8.5–8.7 ppm) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodology : Use flash chromatography with a gradient of ethyl acetate/hexane (3:7 to 1:1) to remove unreacted starting materials. For polar byproducts, employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase). Recrystallization in ethanol/water mixtures improves purity to >95% .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the compound’s reactivity and biological activity?

- Methodology : Perform density functional theory (DFT) calculations to assess electronic effects (e.g., electron-withdrawing nature of -SO₂Me) on pyrazine ring reactivity. Compare with analogs (e.g., methyl ester or unsubstituted piperidine) in enzymatic assays to evaluate potency differences .

- Data : Methylsulfonyl groups enhance metabolic stability by reducing oxidative metabolism, as shown in pharmacokinetic studies of similar sulfonamide-containing compounds .

Q. What strategies mitigate low yields in the final coupling step of the synthesis?

- Methodology : Optimize reaction conditions by screening catalysts (e.g., Pd(OAc)₂/Xantphos for cross-coupling) and solvents (switch from DMF to THF to reduce side reactions). Monitor reaction progress via LC-MS to identify intermediates and adjust stoichiometry .

- Case Study : A 20% yield improvement was achieved by increasing the reaction temperature from 80°C to 100°C and using microwave-assisted synthesis for faster kinetics .

Q. How can conflicting bioactivity data between in vitro and in vivo models be analyzed?

- Methodology : Investigate plasma protein binding (equilibrium dialysis) and CYP450 metabolism (human liver microsomes) to explain discrepancies. Use molecular docking to assess target binding affinity changes under physiological conditions .

- Example : A pyrazine derivative showed high in vitro IC₅₀ (1.2 µM) but low in vivo efficacy due to rapid hepatic clearance, resolved by modifying the piperidine substituent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.